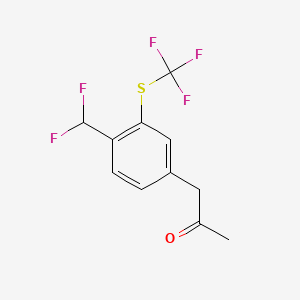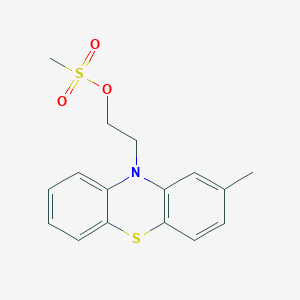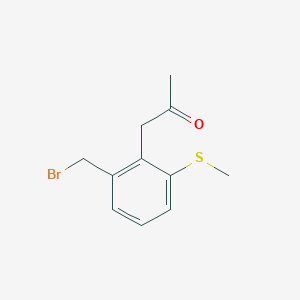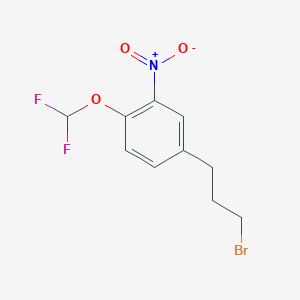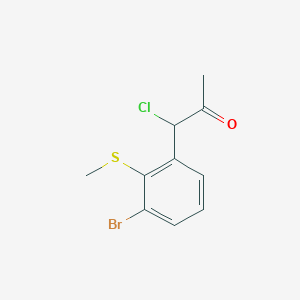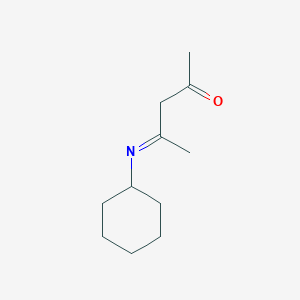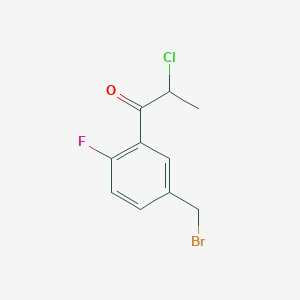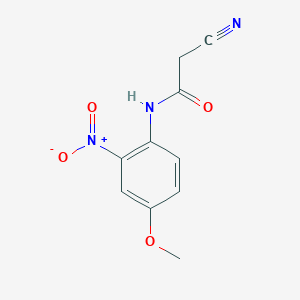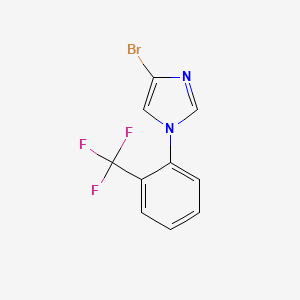
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole is a chemical compound with the molecular formula C10H7BrF3N3. It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms. The presence of a bromine atom and a trifluoromethyl group attached to the phenyl ring makes this compound unique and of interest in various fields of research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-(trifluoromethyl)aniline and 4-bromoimidazole.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the imidazole ring.
Coupling Reactions: It can undergo coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Reagents: Common reagents include palladium catalysts, bases like potassium carbonate, and solvents such as DMF.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom .
Wissenschaftliche Forschungsanwendungen
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of agrochemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for specific targets. The imidazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazol-2-amine: A similar compound with an amine group instead of a hydrogen atom on the imidazole ring.
Other Imidazole Derivatives: Compounds with different substituents on the imidazole ring, such as methyl or ethyl groups.
Uniqueness
The presence of both a bromine atom and a trifluoromethyl group makes 4-bromo-1-(2-(trifluoromethyl)phenyl)-1H-imidazole unique. These substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, distinguishing it from other imidazole derivatives .
Eigenschaften
Molekularformel |
C10H6BrF3N2 |
|---|---|
Molekulargewicht |
291.07 g/mol |
IUPAC-Name |
4-bromo-1-[2-(trifluoromethyl)phenyl]imidazole |
InChI |
InChI=1S/C10H6BrF3N2/c11-9-5-16(6-15-9)8-4-2-1-3-7(8)10(12,13)14/h1-6H |
InChI-Schlüssel |
LZFJLSPNLFEGQL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)C(F)(F)F)N2C=C(N=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[2,2'-Bifuran]-5,5'-diyldimethanol](/img/structure/B14056892.png)
